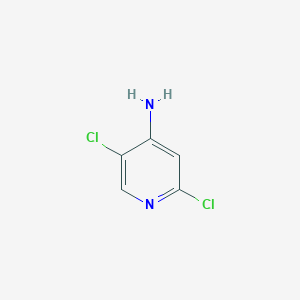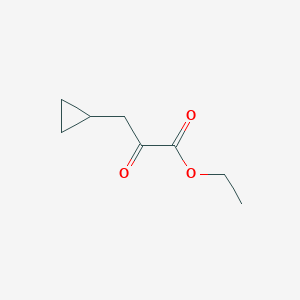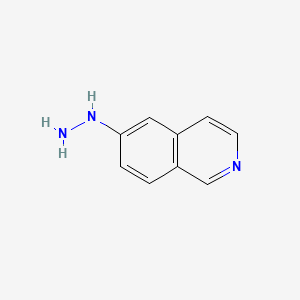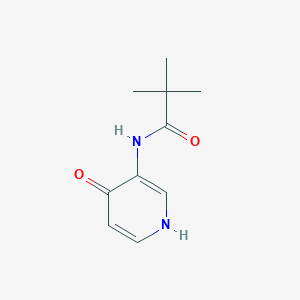
N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide is a compound that can be associated with a class of N-(Pyridin-3-yl)benzamides, which have been studied for their selective inhibition properties against human aldosterone synthase (CYP11B2) . Although the specific compound is not directly mentioned in the provided papers, it can be inferred that it shares a pyridinyl moiety, which is a common feature in the compounds studied across the papers. This moiety is known for its role in biological activities and its presence in various synthesized chemical entities .
Synthesis Analysis
The synthesis of compounds related to N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide involves various chemical reactions, including polycondensation , and the formation of chalcone hybrids . For instance, the synthesis of new polyamides containing a pyridyl moiety was achieved through a direct polycondensation reaction of a dicarboxylic acid with aromatic diamines . Similarly, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones involved the characterization of the compounds using NMR, Mass, and IR spectral studies .
Molecular Structure Analysis
The molecular structure and intermolecular interactions of compounds with pyridinyl moieties have been studied using single-crystal X-ray diffraction and molecular orbital calculations . These studies help in understanding the conformation and packing of molecules, which are crucial for the compound's stability and reactivity. For example, the crystal chemistry of N,N'-diphenylisophthalamide and related compounds revealed important intermolecular interactions and differences in molecular conformations .
Chemical Reactions Analysis
The chemical reactivity of compounds with a pyridinyl moiety can be influenced by various functional groups attached to the pyridine ring. For instance, the presence of a hydroxy group, as in 2-hydroxy-N-(pyridin-4-yl)benzamide, affects the yield of the synthesis under different reaction conditions . Moreover, the introduction of dibromomethyl groups can lead to the formation of compounds with specific orientations of the Br atoms with respect to the pyridine ring, as seen in N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with a pyridinyl moiety are often studied through various spectroscopic methods and thermal analyses . For example, the solubility, thermal properties, and inherent viscosities of polyamides containing pyridyl moieties were investigated to determine their suitability for different applications . Additionally, the importance of hydrogen bonding in influencing the solubility and stability of 3-hydroxy-2-methyl-4(1H)-pyridinones was highlighted .
Scientific Research Applications
Synthesis and Chemical Properties
- Improved Synthesis Processes : Research has focused on the synthesis of related compounds, such as 2-hydroxy-N-(pyridin-4-yl)benzamide, highlighting the importance of reaction conditions for yield optimization (H. Dian, 2010).
- Activation of Dioxygen : A study involving a mononuclear non-heme iron complex supported by a similar ligand demonstrated the activation of dioxygen, showing potential biochemical applications (M. Martinho, G. Blain, F. Banse, 2010).
Biological and Pharmaceutical Applications
- Antibacterial Agents : N-hydroxy derivatives, closely related to N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide, have been studied as bacterial deformylase inhibitor-based antibacterial agents, highlighting their potential in medicinal chemistry (R. Jain et al., 2003).
- Heterocyclic Synthesis : The compound has relevance in the synthesis of various heterocyclic derivatives, indicating its versatility in creating new pharmaceutical agents (A. Fadda et al., 2012).
- Crystal Chemistry : Studies on similar compounds, such as N,N'-diphenylisophthalamide, have been conducted to understand their crystal chemistry, which can be vital in drug design and development (J. Malone et al., 1997).
- Antiinflammatory Activity : Related compounds have been synthesized and evaluated for their antiinflammatory activity, demonstrating potential therapeutic applications (A. Rajasekaran, P. Sivakumar, B. Jayakar, 1999).
Analytical and Biochemical Research
- Fluorescence Binding Studies : Research has been conducted on p-hydroxycinnamic acid amides (related compounds) to study their fluorescence binding with bovine serum albumin, which is significant for understanding protein-drug interactions (Fa-Yan Meng et al., 2012).
- Capillary Electrophoresis : Studies involving capillary electrophoretic separation of imatinib mesylate and related substances, including similar compounds, have been performed, demonstrating the compound's importance in analytical chemistry (Lei Ye et al., 2012).
properties
IUPAC Name |
2,2-dimethyl-N-(4-oxo-1H-pyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-6-11-5-4-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVBYRRFYZWOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CNC=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621276 |
Source


|
| Record name | 2,2-Dimethyl-N-(4-oxo-1,4-dihydropyridin-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide | |
CAS RN |
540497-47-0 |
Source


|
| Record name | 2,2-Dimethyl-N-(4-oxo-1,4-dihydropyridin-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1321969.png)

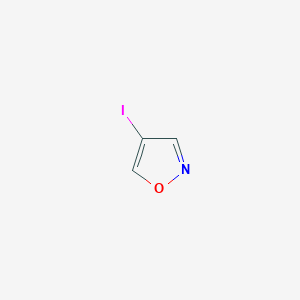


![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)
